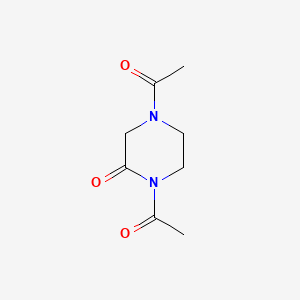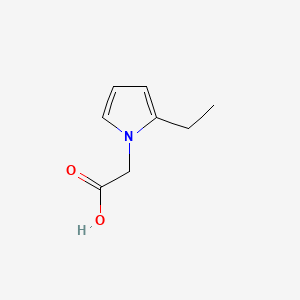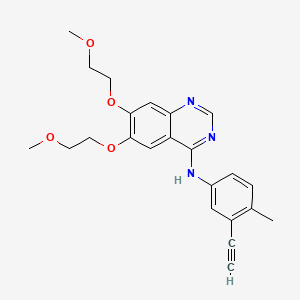
2,6-Dimethoxy-beta-nitrostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-beta-nitrostyrene is a derivative of beta-nitrostyrene . Beta-nitrostyrene is an aromatic compound and a nitroalkene used in the synthesis of indigo dye and the slimicide bromo-nitrostyrene . It is primarily used as an effective component of an AIDS medicament in the field of medicine .
Synthesis Analysis
The synthesis of this compound involves adding materials 2,5-dimethoxybenzaldehyde, nitromethane, ammonium acetate, and an organic solvent into a reaction kettle . The mass ratio of the materials is 1:0.7-0.9:4-5:0.25-0.3, and the reaction occurs for 4-10 hours at a temperature of 70-80°C . After the reaction, an aqueous solution is added to the reaction solution, and the mixture is washed to separate it into an aqueous layer and an organic layer . The organic layer is then cooled and crystallized, and centrifuged to obtain the finished product .Molecular Structure Analysis
The molecular formula of this compound is C10H11NO4 . Its molecular weight is 209.2 g/mol .Chemical Reactions Analysis
Beta-nitrostyrene, from which this compound is derived, is produced by either the Henry reaction of benzaldehyde and nitromethane or by direct nitration of styrene using nitric oxide . It is also used as a precursor in the syntheses of psychedelic substituted phenethylamines and substituted amphetamines .Physical And Chemical Properties Analysis
Beta-nitrostyrene appears as a yellow crystalline solid . It has a melting point of 58°C (136°F; 331 K) and a boiling point of 255°C (491°F; 528 K) . The melting point range for this compound is 116 - 120°C , and its initial boiling point is estimated to be 348.55°C .Safety and Hazards
Beta-nitrostyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water . If inhaled, the victim should be removed to fresh air .
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHAPEJTWCSVGR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![D-[1-13C]Tagatose](/img/structure/B583990.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)
